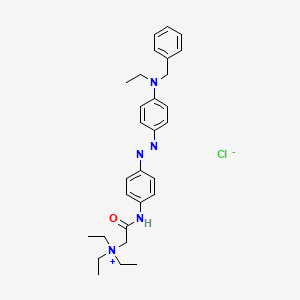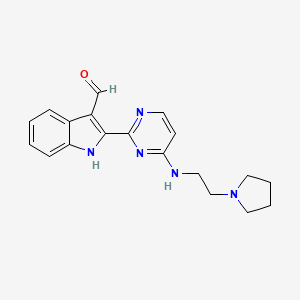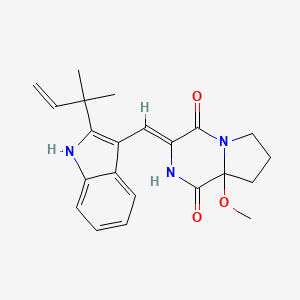
Brevianamide R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of brevianamide R involves several steps, often starting from simpler precursors. One common synthetic route involves the use of tryptophan and proline as starting materials . The process typically includes a series of cyclization and oxidation reactions to form the characteristic bicyclo[2.2.2]diazaoctane core .
Chemical Reactions Analysis
Brevianamide R undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxaziridines and reducing agents such as sodium borohydride . Major products formed from these reactions often include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
In chemistry, it serves as a model compound for studying complex natural product synthesis and biosynthetic pathways . In biology and medicine, brevianamide R and its derivatives have shown promise as insecticidal agents and potential therapeutic compounds . Additionally, this compound has been investigated for its cytotoxic effects on mammalian cells, making it a candidate for cancer research .
Mechanism of Action
The mechanism of action of brevianamide R involves its interaction with specific molecular targets and pathways. Studies suggest that this compound exerts its effects through the modulation of enzyme activity and disruption of cellular processes . The compound’s unique structure allows it to bind to target proteins and interfere with their normal function, leading to various biological effects .
Comparison with Similar Compounds
Brevianamide R is structurally similar to other brevianamides, such as brevianamide A and brevianamide B . These compounds share the bicyclo[2.2.2]diazaoctane core but differ in their functional groups and stereochemistry . Compared to other brevianamides, this compound is unique due to its specific configuration and biological activity . Similar compounds include paraherquamides and malbrancheamides, which also belong to the class of bicyclo[2.2.2]diazaoctane alkaloids .
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(3Z)-8a-methoxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C22H25N3O3/c1-5-21(2,3)18-15(14-9-6-7-10-16(14)23-18)13-17-19(26)25-12-8-11-22(25,28-4)20(27)24-17/h5-7,9-10,13,23H,1,8,11-12H2,2-4H3,(H,24,27)/b17-13- |
InChI Key |
RRSWIGIDOYZHAH-LGMDPLHJSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)OC |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


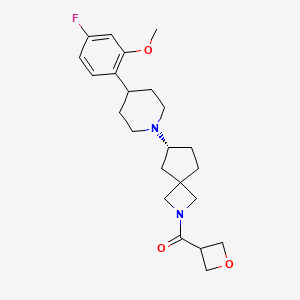
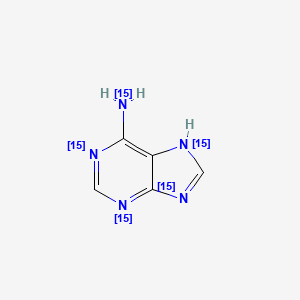
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
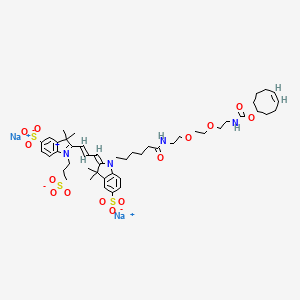
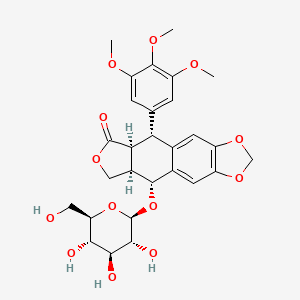
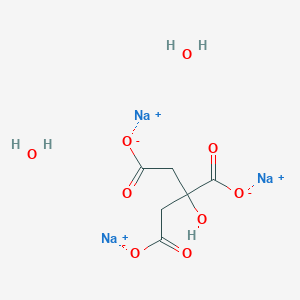
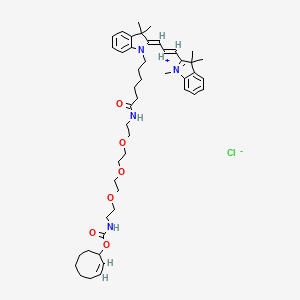
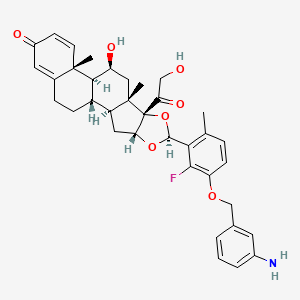


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
